3-Iodo-1-propylpyrazole-4-carbaldehyde
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Overview
Description
3-Iodo-1-propylpyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H9IN2O . It has a molecular weight of 264.06 .
Molecular Structure Analysis
The InChI code for 3-Iodo-1-propylpyrazole-4-carbaldehyde is 1S/C6H9IN2/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. For a detailed 3D molecular structure, tools like MolView can be used.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Iodo-1-propylpyrazole-4-carbaldehyde include a molecular weight of 264.06, and it is typically stored at refrigerated temperatures . More specific properties like melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Sonogashira-Type Reactions and Pyrazolo[4,3-c]pyridines Synthesis
3-Iodo-1-propylpyrazole-4-carbaldehyde and similar compounds have been utilized in Sonogashira-type cross-coupling reactions. These reactions lead to the formation of alkynyl-1H-pyrazole-4-carbaldehydes, which are further processed to create 1-phenylpyrazolo[4,3-c]pyridines and their oxides. This showcases their application in synthesizing complex heterocyclic compounds (Vilkauskaitė, Šačkus, & Holzer, 2011).
Ionic Liquid-Based Knoevenagel Condensation
These compounds can also engage in Knoevenagel condensation reactions, particularly in eco-friendly ionic liquid mediums. This process yields higher product yields in shorter times compared to conventional methods, indicating an efficient synthetic pathway for organic compounds (Hangarge, Jarikote, & Shingare, 2002).
Antimicrobial and Anti-inflammatory Applications
Derivatives of similar compounds exhibit significant antimicrobial, anti-inflammatory, and analgesic activities. These activities are evaluated using methods like agar diffusion, carrageenan-induced paw edema, and writhing assays. This indicates their potential in pharmaceutical applications (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
Oxidative Iodination and Formation of Derivatives
Oxidative iodination processes involving compounds like 3-Iodo-1-propylpyrazole-4-carbaldehyde lead to the formation of iodinated derivatives. These reactions are crucial in organic synthesis, contributing to the diversity of functional groups in heterocyclic chemistry (Vasilevskii & Shvartsberg, 1980).
Safety and Hazards
properties
IUPAC Name |
3-iodo-1-propylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O/c1-2-3-10-4-6(5-11)7(8)9-10/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAFISWMULRMPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)I)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-1-propyl-1H-pyrazole-4-carbaldehyde |
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